molecular formula C25H28N6 B2638359 2-Ethyl-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 890620-35-6

2-Ethyl-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B2638359
CAS RN: 890620-35-6
M. Wt: 412.541
InChI Key: ADQWUUPIEXRYBI-UHFFFAOYSA-N
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Description

2-Ethyl-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C25H28N6 and its molecular weight is 412.541. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. GPCR Modulation: EMPP interacts with G protein-coupled receptors (GPCRs), which play crucial roles in cell signaling. Researchers are exploring EMPP’s affinity for specific GPCRs, aiming to design novel drugs targeting these receptors.

b. Anticancer Properties: EMPP’s structural features suggest possible anticancer activity. Investigations focus on its impact on tumor cell proliferation, apoptosis, and metastasis. Researchers are keen to develop EMPP-based chemotherapeutics.

c. PARP Inhibition: Poly-ADP-ribose polymerase (PARP) inhibitors have gained regulatory approval for treating homologous recombination repair-deficient tumors. EMPP might exhibit PARP inhibition, making it relevant in oncology research .

Organic Synthesis and Catalysis

EMPP’s unique pyrazolo[1,5-a]pyrimidine scaffold offers opportunities in synthetic chemistry:

a. Novel Reaction Routes: Researchers have explored alternative methods for synthesizing EMPP. For instance, a reaction route involving cyclic acetaldehyde ammonia trimer (AAT) has been investigated . Understanding these pathways aids in efficient production.

b. Protodeboronation: EMPP derivatives could serve as substrates for protodeboronation reactions, leading to valuable functionalized products. This area remains underexplored but holds promise .

Analytical Chemistry

EMPP’s potential as a derivatization reagent is worth exploring:

a. Peptide Analysis: EMPP can react with carboxyl groups on peptides, aiding in their spectrophotometric analysis . Researchers investigate its utility in proteomics and peptide sequencing.

properties

IUPAC Name

2-ethyl-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6/c1-4-21-24(20-10-6-5-7-11-20)25-27-19(3)17-23(31(25)28-21)30-15-13-29(14-16-30)22-12-8-9-18(2)26-22/h5-12,17H,4,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQWUUPIEXRYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)C5=CC=CC(=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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